molecular formula C15H9N3OS2 B5725566 3-[5-(1,3-benzothiazol-2-yl)-2-furyl]-2-cyano-2-propenethioamide

3-[5-(1,3-benzothiazol-2-yl)-2-furyl]-2-cyano-2-propenethioamide

Cat. No. B5725566
M. Wt: 311.4 g/mol
InChI Key: DCGNIODAIUWLIW-VQHVLOKHSA-N
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Description

3-[5-(1,3-benzothiazol-2-yl)-2-furyl]-2-cyano-2-propenethioamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BFPTA and has a molecular formula of C16H9N3OS2.

Mechanism of Action

BFPTA has been shown to exhibit its biological activities through various mechanisms of action. In anticancer studies, BFPTA has been found to induce apoptosis and inhibit cell proliferation by targeting the mitochondrial pathway. In antifungal and antibacterial studies, BFPTA has been shown to disrupt the cell membrane and inhibit the synthesis of essential proteins.
Biochemical and Physiological Effects
BFPTA has been shown to have various biochemical and physiological effects. In anticancer studies, BFPTA has been found to decrease the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins. In antifungal and antibacterial studies, BFPTA has been shown to inhibit the growth of various fungal and bacterial strains.

Advantages and Limitations for Lab Experiments

BFPTA has several advantages and limitations for lab experiments. One of the advantages is its high solubility in organic solvents, which makes it easy to handle and manipulate in lab experiments. However, one of the limitations is its low stability in aqueous solutions, which limits its use in biological assays.

Future Directions

There are several future directions for the study of BFPTA. In medicinal chemistry, further studies can be conducted to optimize the structure of BFPTA for improved anticancer, antifungal, and antibacterial activities. In material science, BFPTA can be studied for its potential use in other electronic devices, such as solar cells and sensors. In environmental science, BFPTA can be investigated for its ability to remove other pollutants from contaminated water.
Conclusion
In conclusion, 3-[5-(1,3-benzothiazol-2-yl)-2-furyl]-2-cyano-2-propenethioamide is a chemical compound that has shown potential applications in various scientific research fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies on BFPTA can lead to the development of new drugs, materials, and environmental remediation techniques.

Synthesis Methods

The synthesis of 3-[5-(1,3-benzothiazol-2-yl)-2-furyl]-2-cyano-2-propenethioamide involves the reaction of 2-furylcarboxaldehyde with 2-aminobenzothiazole in the presence of acetic acid and acetic anhydride. The resulting product is then treated with potassium cyanide and ammonium thiocyanate to obtain the final product.

Scientific Research Applications

BFPTA has shown potential applications in various scientific research fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, BFPTA has been studied for its anticancer, antifungal, and antibacterial properties. In material science, BFPTA has been investigated for its potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In environmental science, BFPTA has been studied for its ability to remove heavy metals from contaminated water.

properties

IUPAC Name

(E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-cyanoprop-2-enethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3OS2/c16-8-9(14(17)20)7-10-5-6-12(19-10)15-18-11-3-1-2-4-13(11)21-15/h1-7H,(H2,17,20)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGNIODAIUWLIW-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C=C(C#N)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)/C=C(\C#N)/C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-cyanoprop-2-enethioamide

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